2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-29-20-9-7-17(8-10-20)14-21(28)24-12-11-19-15-30-23-25-22(26-27(19)23)18-6-4-5-16(2)13-18/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOHKJDZPJHKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide represents a novel class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have garnered interest due to their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.5 g/mol. The presence of various functional groups contributes to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| Structure | Chemical Structure (hypothetical representation) |
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. A study screened various derivatives against bacterial strains and found that certain compounds demonstrated potent antibacterial activity against Mycobacterium tuberculosis and M. bovis strains .
Anticancer Properties
In vitro evaluations of thiazolo[3,2-b][1,2,4]triazole derivatives have shown promising anticancer activities. Specifically, compounds were tested against the NCI 60 cancer cell line panel. Some derivatives exhibited excellent anticancer properties at concentrations as low as 10 μM without causing toxicity to normal cells .
The mechanism of action for these compounds often involves interaction with specific biological targets such as enzymes and receptors. Techniques like molecular docking studies have been employed to elucidate binding affinities and potential pathways . For instance, some derivatives were predicted to inhibit the CYP3A4 isoenzyme, which is crucial for drug metabolism .
Case Studies and Research Findings
- Antimicrobial Screening : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Among them, several showed significant inhibition against both bacterial and fungal strains .
- Anticancer Evaluation : In a comprehensive study involving multiple cancer cell lines, specific derivatives demonstrated high potency with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Drug-Likeness Assessment : The drug-likeness of these compounds was evaluated using Lipinski's rule of five and other pharmacokinetic parameters. Many derivatives showed favorable profiles indicating good oral bioavailability and low toxicity risks .
Scientific Research Applications
Biological Activities
The compound exhibits a variety of biological activities, making it a promising candidate for further research:
- Anticancer Activity : The thiazolo[3,2-b][1,2,4]triazole derivatives have been shown to possess anticancer properties. Studies have demonstrated their effectiveness against various cancer cell lines, suggesting their potential as novel anticancer agents .
- Antimicrobial Properties : Research indicates that compounds similar to this one exhibit significant antimicrobial activity. This includes effectiveness against both bacterial and fungal strains, which is crucial for developing new antibiotics .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation in various models, which could lead to applications in treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research : A study investigated the efficacy of the compound against specific cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of established chemotherapeutic agents. This suggests that the compound may act through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Testing : In vitro tests against various microbial strains demonstrated that the compound exhibited strong inhibitory effects, particularly against resistant strains of bacteria. This positions it as a candidate for further development into new antibiotic therapies .
- Anti-inflammatory Trials : Preclinical trials have shown that this compound can significantly reduce markers of inflammation in animal models. The results suggest potential therapeutic applications in diseases characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Q & A
Q. What are the common synthetic methodologies for preparing thiazolo-triazole-acetamide derivatives like 2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide?
Synthesis typically involves multi-step protocols:
- Step 1 : Preparation of intermediates such as thiazole or triazole rings via cyclization reactions. For example, thiazole rings can form via Hantzsch synthesis using α-halo ketones and thioureas .
- Step 2 : Functionalization of intermediates through nucleophilic substitution or coupling reactions. Ethoxyphenyl and m-tolyl groups are introduced via Suzuki-Miyaura cross-coupling or Ullmann reactions .
- Step 3 : Acetamide linkage formation via amidation, often using EDCI/HOBt as coupling agents .
- Key Reagents : Chlorinating agents (e.g., POCl₃), fluorinating agents (Selectfluor), and palladium catalysts (e.g., Pd(PPh₃)₄) .
Q. What analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, ethoxy protons appear as a quartet (δ ~1.3–1.5 ppm) and triplet (δ ~4.0 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-O of ethoxy group) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., [M+H]⁺ at m/z ~480) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and confirms regiochemistry of the thiazolo-triazole core .
Q. How should researchers handle stability and storage of this compound?
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- Stability Tests : Monitor via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). Degradation products (e.g., free acetamide or ethoxyphenol) indicate susceptibility to moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design identified optimal conditions for thiazole ring formation (70°C, DMF, 5 mol% Pd) .
- Computational Modeling : Density functional theory (DFT) predicts transition states to guide solvent selection (e.g., DMSO enhances nucleophilicity of intermediates) .
- Purification : Gradient flash chromatography (hexane/EtOAc) or preparative HPLC resolves regioisomeric byproducts .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., replacing m-tolyl with 4-fluorophenyl) to isolate structure-activity relationships. For example, bulkier groups reduce cytotoxicity but retain antimicrobial activity .
- Dose-Response Assays : Test across multiple concentrations (0.1–100 µM) to differentiate selective vs. non-selective effects. EC₅₀ values <10 µM suggest therapeutic potential .
- Mechanistic Profiling : Use RNA sequencing or proteomics to identify off-target pathways (e.g., kinase inhibition) causing cytotoxicity .
Q. What computational strategies predict binding modes with biological targets (e.g., kinases)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets. The thiazolo-triazole core shows π-π stacking with Phe80 in kinase targets .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free Energy Calculations : MM/PBSA estimates binding affinities (ΔG ~-8 kcal/mol correlates with nM-level inhibition) .
Q. What role do substituents (e.g., ethoxyphenyl vs. m-tolyl) play in modulating solubility and bioavailability?
- LogP Calculations : Software like MarvinSuite predicts logP values (e.g., ethoxyphenyl increases hydrophobicity by ~0.5 log units vs. H-substituted analogs) .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) shows ethoxyphenyl derivatives have solubility <10 µg/mL, necessitating formulation with cyclodextrins .
- Permeability Assays : Caco-2 cell models indicate moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting suitability for oral delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
